N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide
CAS No.: 946243-44-3
Cat. No.: VC4386684
Molecular Formula: C22H23NO6S
Molecular Weight: 429.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946243-44-3 |
|---|---|
| Molecular Formula | C22H23NO6S |
| Molecular Weight | 429.49 |
| IUPAC Name | N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-(2-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C22H23NO6S/c1-16-6-3-4-7-19(16)29-15-22(24)23-14-21(20-8-5-13-28-20)30(25,26)18-11-9-17(27-2)10-12-18/h3-13,21H,14-15H2,1-2H3,(H,23,24) |
| Standard InChI Key | AUZJEJTWYMBPKF-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Introduction
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound characterized by its complex structure, combining furan, sulfonamide, and phenoxyacetamide functionalities. This compound is of interest in medicinal chemistry due to its potential biological activities stemming from these structural motifs.
Synthesis
The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide typically involves multi-step reactions:
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Preparation of the Intermediate:
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A sulfonamide derivative is synthesized by reacting a sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) with an appropriate amine precursor.
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Coupling with Furan Derivative:
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The furan moiety is introduced via alkylation or acylation reactions.
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Final Assembly:
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The phenoxyacetamide unit is attached through nucleophilic substitution or amidation reactions.
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Each step requires careful optimization to ensure high yield and purity.
Biological Relevance
The structural components of this compound suggest several potential biological activities:
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Sulfonamide Group: Frequently found in drugs with antibacterial, antifungal, and diuretic properties.
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Furan Ring: Known for its role in bioactivity modulation, including anti-inflammatory and anticancer effects.
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Phenoxyacetamide Backbone: Commonly observed in molecules with antitubercular and enzyme-inhibitory activities.
While no specific studies on this compound were identified in the provided results, similar structures have shown promise as antitubercular agents and enzyme inhibitors .
Applications in Medicinal Chemistry
This compound's design aligns with strategies to develop multifunctional drugs:
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Antimicrobial Agents:
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The sulfonamide group could inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis pathways.
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Anti-inflammatory Drugs:
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The furan ring may contribute to the inhibition of inflammatory mediators.
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Potential Enzyme Inhibitor:
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The combination of aromatic and polar groups suggests possible interactions with active sites of enzymes.
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Structural Analysis
The compound's molecular structure supports its stability and reactivity:
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Hydrogen Bonding:
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Likely intramolecular N-H⋯O interactions stabilize the conformation.
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Crystal Packing:
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The presence of aromatic rings suggests π–π stacking interactions in solid-state forms.
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Future Research Directions
To fully understand the potential of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide, further studies are recommended:
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Biological Activity Screening:
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Evaluate antimicrobial, anticancer, and anti-inflammatory properties.
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Structure-Activity Relationship (SAR):
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Modify substituents on the furan or phenoxy rings to optimize activity.
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Toxicological Studies:
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Assess safety profiles in vitro and in vivo.
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Crystallographic Studies:
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Determine precise molecular geometry using X-ray diffraction techniques for better insight into binding mechanisms.
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This compound represents a promising scaffold for drug development due to its multifunctional structure and potential biological activities. Further experimental validation is essential to unlock its full therapeutic potential.
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